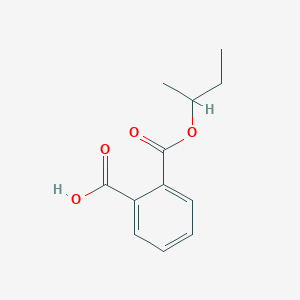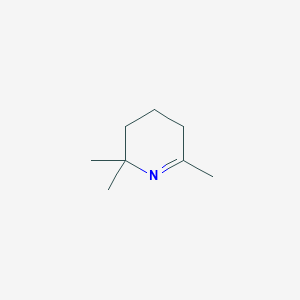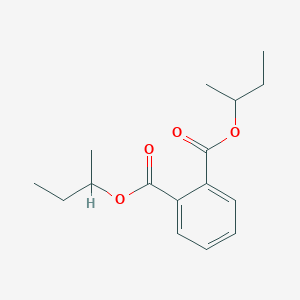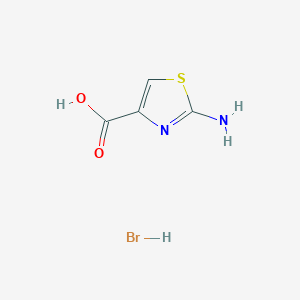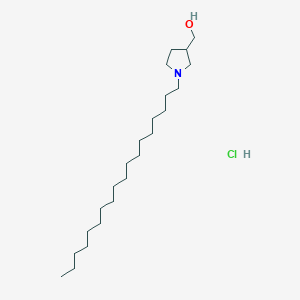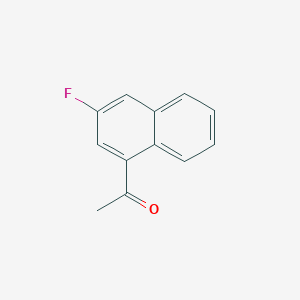
1-(3-Fluoronaphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoronaphthalen-1-yl)ethanone is a compound expected to exhibit intriguing physical and chemical properties due to the presence of a fluoro-substituted naphthalene ring and an ethanone group. This structure suggests potential applications in material science, organic electronics, and as intermediates in organic synthesis.
Synthesis Analysis
While specific synthesis details for 1-(3-Fluoronaphthalen-1-yl)ethanone are not directly available, related compounds such as 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone have been synthesized using click chemistry approaches, indicating that methods involving halogenated precursors and subsequent functionalization could be applicable (Govindhan et al., 2017).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been thoroughly investigated using computational methods, such as Gaussian09, alongside experimental techniques. These studies, particularly on compounds with fluorophenyl and ethanone groups, highlight the importance of hyper-conjugative interactions and charge delocalization in determining molecular stability, as well as HOMO-LUMO analysis for understanding electronic properties (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of fluorinated compounds often centers around the electronegative fluorine atom, influencing reactions such as nucleophilic substitution. The carbonyl group in ethanone derivatives like 1-(3-Fluoronaphthalen-1-yl)ethanone is also a reactive site, capable of undergoing various organic reactions, including condensation and addition reactions.
Physical Properties Analysis
Physical properties, including thermal stability and crystal structure, are key for applications in materials science. For instance, the thermal and structural characterization of related fluorinated compounds has been conducted using techniques like TGA, DSC, and single crystal XRD, revealing insights into stability and molecular packing (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(3-Fluoronaphthalen-1-yl)ethanone and related molecules can be inferred from molecular docking studies and functional group analysis. For example, studies on similar compounds have explored their potential inhibitory activity and role in nonlinear optics, suggesting that the fluoro-substituted phenyl group and the ketone functionality play crucial roles in these properties (Mary et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally similar to "1-(3-Fluoronaphthalen-1-yl)ethanone" focuses on the synthesis and characterization of novel organic molecules. For instance, studies have detailed the synthesis and biological evaluation of compounds derived from similar naphthalene structures, emphasizing the role of specific substituents in enhancing antimicrobial activities (Sherekar et al., 2022). Such research indicates the potential of "1-(3-Fluoronaphthalen-1-yl)ethanone" in developing new antimicrobial agents.
Biological Applications
Several studies have explored the biological applications of compounds related to "1-(3-Fluoronaphthalen-1-yl)ethanone." For example, compounds synthesized from related structures have been investigated for their cytotoxic properties and interactions with proteins, suggesting potential uses in drug discovery and understanding pharmacokinetics (Govindhan et al., 2017). The research illustrates the capacity of such compounds to serve as leads in the development of therapeutic agents.
Material Science and Optical Applications
Research has also delved into the solid-state fluorescence of compounds with twisted π-conjugated structures, including those with anthracene fluorophores, pointing to applications in material science and optical sensing (Dong et al., 2012). This area of study demonstrates the potential of "1-(3-Fluoronaphthalen-1-yl)ethanone" and similar compounds in developing new fluorescent materials for technological applications.
Analytical Chemistry and Forensic Science
The identification and structural elucidation of synthetic cannabinoids, including those with naphthalen-1-yl groups, underscore the importance of such compounds in forensic science (Moosmann et al., 2012). These studies highlight the analytical challenges and techniques involved in detecting new psychoactive substances, indicating the role of "1-(3-Fluoronaphthalen-1-yl)ethanone" in forensic analysis.
Propiedades
IUPAC Name |
1-(3-fluoronaphthalen-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWXFHJXSZQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoronaphthalen-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

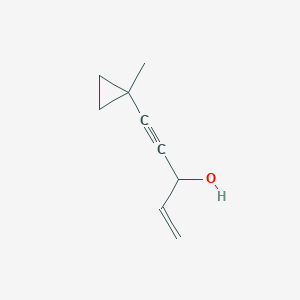
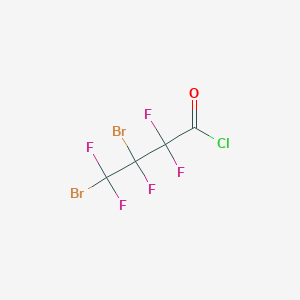
![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
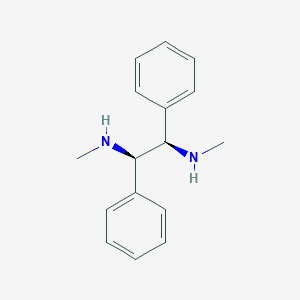
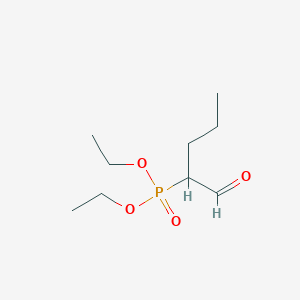
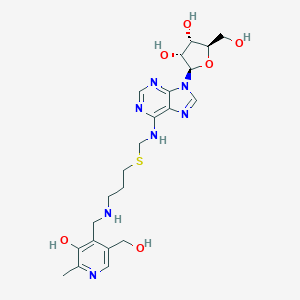
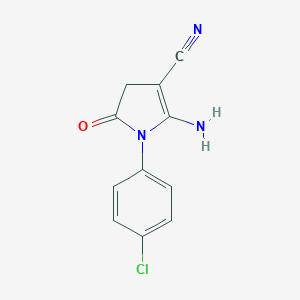
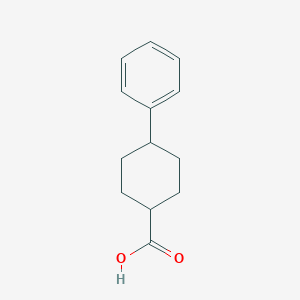
![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
